N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide
Overview
Description
“N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide” is an organic compound . It is a solid substance that appears as granules or powder . It is also known as “色酚AS-BI” in Chinese .
Molecular Structure Analysis
The molecular formula of this compound is C18H13N3O3 . The InChI representation of its structure is InChI=1/C18H13N3O3/c22-16-8-11-4-2-1-3-10 (11)7-13 (16)17 (23)19-12-5-6-14-15 (9-12)21-18 (24)20-14/h1-9,22H, (H,19,23) (H2,20,21,24) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 319.31 . Its density is predicted to be 1.461±0.06 g/cm3 . The melting point is 360 °C, and the boiling point is predicted to be 401.0±38.0 °C . The compound is soluble in organic solvents such as ethanol, ether, and ketone, but relatively insoluble in water .Scientific Research Applications
Anticancer Evaluation
The compound has been evaluated for its anticancer properties. In a study by Salahuddin et al. (2014), derivatives of this compound were synthesized and tested for in vitro anticancer activity on various cell lines, showing significant activity on breast cancer cell lines (Salahuddin et al., 2014).
Synthesis and Characterization
Research has focused on synthesizing and characterizing derivatives of this compound. Fall et al. (2021) discussed the synthesis of a similar compound, highlighting its structural features determined through various spectroscopic methods (Fall et al., 2021).
Microbiological Evaluation
In another study by Voskienė et al. (2012), new derivatives containing this compound were synthesized and evaluated for their antimicrobial and antifungal activities. They found that certain derivatives showed potential antibacterial and antifungal activities (Voskienė et al., 2012).
Anti-HIV Activity
A study by Hamad et al. (2010) involved the synthesis of derivatives from this compound and evaluating their inhibitory activity against HIV-1 and HIV-2, suggesting potential as an antiviral agent (Hamad et al., 2010).
Carbonic Anhydrase Inhibitory Activities
Kurt et al. (2016) synthesized derivatives of this compound and evaluated their inhibitory effects on carbonic anhydrase, revealing significant inhibitory activity, which could be useful for various therapeutic applications (Kurt et al., 2016).
Memory Enhancement in Rats
Marchetti-Gauthier et al. (1997) studied the effects of a related compound on learning and memory in rats, finding that it significantly improved associative memory, suggesting potential cognitive benefits (Marchetti-Gauthier et al., 1997).
Safety And Hazards
This compound may produce toxic or harmful gases when exposed to high temperatures or fire . During use, inhalation, skin contact, or ingestion should be avoided, and protective gloves and eyewear should be worn if necessary . Long-term or large-scale exposure may have adverse health effects, so appropriate protection and safe operation should be observed .
properties
IUPAC Name |
3-hydroxy-4-[[2-methoxy-5-methyl-4-(methylsulfamoyl)phenyl]diazenyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O6S/c1-14-10-21(22(39-3)13-23(14)40(37,38)28-2)32-33-24-17-7-5-4-6-15(17)11-18(25(24)34)26(35)29-16-8-9-19-20(12-16)31-27(36)30-19/h4-13,28,34H,1-3H3,(H,29,35)(H2,30,31,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGGTUUWVUHZIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)NC(=O)N5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068686 | |
Record name | N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-((2-methoxy-5-methyl-4-((methylamino)sulphonyl)phenyl)azo)naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[2-[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide | |
CAS RN |
51920-12-8 | |
Record name | Pigment Red 185 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51920-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-(2-(2-methoxy-5-methyl-4-((methylamino)sulfonyl)phenyl)diazenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051920128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[2-[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-((2-methoxy-5-methyl-4-((methylamino)sulphonyl)phenyl)azo)naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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